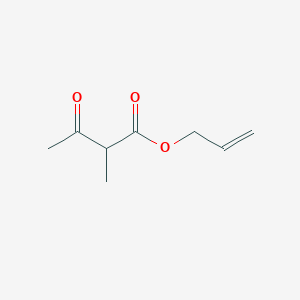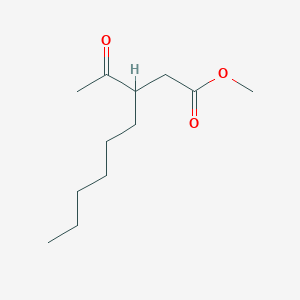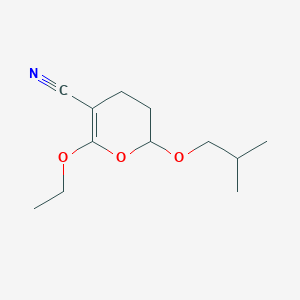
6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile is an organic compound with a complex structure that includes both ethoxy and methylpropoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile typically involves multiple steps. One common method involves the reaction of 2-methylpropyl alcohol with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 3,4-dihydro-2H-pyran-5-carbonitrile under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methylpropoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium ethoxide in ethanol at room temperature.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-2-methylpropane: Shares the ethoxy group but differs in the overall structure and reactivity.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Contains similar functional groups but has a different core structure.
Uniqueness
6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile is unique due to its combination of ethoxy and methylpropoxy groups attached to a dihydropyran ring with a nitrile group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications.
Propriétés
Numéro CAS |
112147-92-9 |
|---|---|
Formule moléculaire |
C12H19NO3 |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
6-ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile |
InChI |
InChI=1S/C12H19NO3/c1-4-14-12-10(7-13)5-6-11(16-12)15-8-9(2)3/h9,11H,4-6,8H2,1-3H3 |
Clé InChI |
KMJQBTSGQOUJCN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(CCC(O1)OCC(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol](/img/structure/B14303057.png)
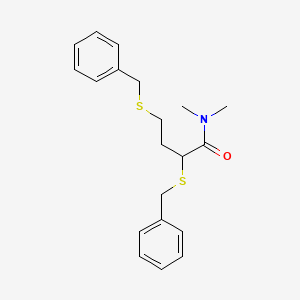
![1-[1-(Chloromethyl)cyclohexyl]ethan-1-one](/img/structure/B14303065.png)
![(2-Nitro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B14303069.png)
![N-[(Furan-2-yl)methylidene]nitramide](/img/structure/B14303081.png)
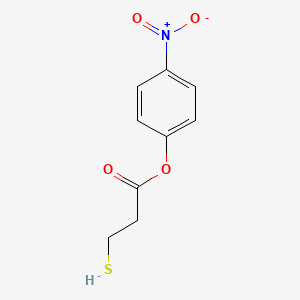
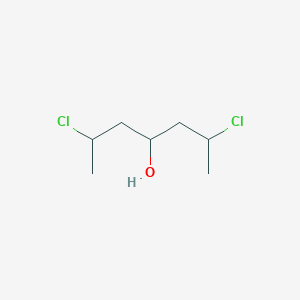
![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)
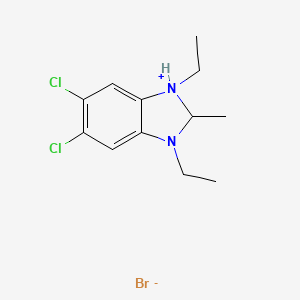
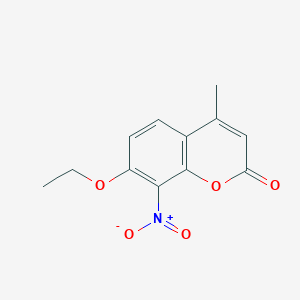

![Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane](/img/structure/B14303127.png)
